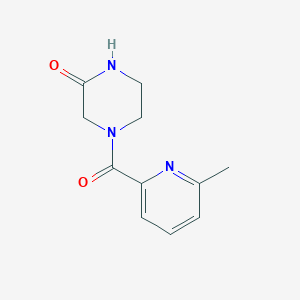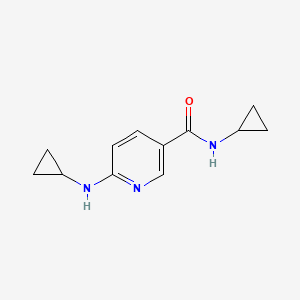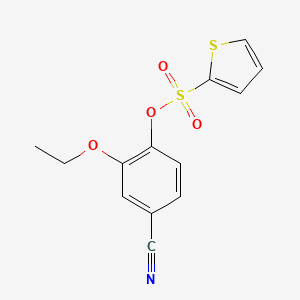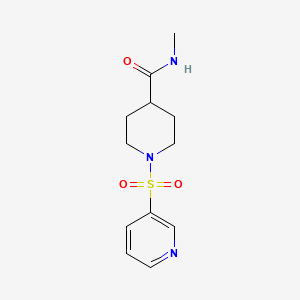
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug discovery and development. MPP is a piperazinone derivative, which is a class of compounds that have been extensively studied for their pharmacological properties.
Mécanisme D'action
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one exerts its pharmacological effects by inhibiting the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting their activity, 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one has been shown to exhibit potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Inhibition of these enzymes leads to increased levels of neurotransmitters such as acetylcholine and dopamine, which are involved in several physiological processes, including cognitive function, mood regulation, and motor control.
Avantages Et Limitations Des Expériences En Laboratoire
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one has several advantages as a research tool. It is a potent inhibitor of several enzymes involved in disease pathology, making it a promising candidate for drug development. However, 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one also has some limitations. It is a synthetic compound, which may limit its applicability in certain research areas. Additionally, its mechanism of action is not fully understood, which may limit its use in some experimental settings.
Orientations Futures
There are several future directions for research on 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one. One area of interest is the development of 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and depression. Further studies are needed to determine the optimal dosage, administration route, and safety profile of 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one in humans. Another area of interest is the elucidation of the mechanism of action of 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one, which may provide insights into the pathophysiology of several diseases. Additionally, further studies are needed to determine the potential of 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one as a research tool in other areas, such as neuropharmacology and drug discovery.
Méthodes De Synthèse
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one can be synthesized through a multistep process starting from 2,6-dimethylpyridine. The first step involves the reaction of 2,6-dimethylpyridine with paraformaldehyde to form 2,6-dimethylpyridine-4-carboxaldehyde. This intermediate is then reacted with ethyl acetoacetate to form 4-(2,6-dimethylpyridin-4-yl)but-3-en-2-one. The final step involves the reaction of 4-(2,6-dimethylpyridin-4-yl)but-3-en-2-one with piperazine to form 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one.
Applications De Recherche Scientifique
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one has been studied for its potential application in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in several diseases, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one has the potential to be developed into a therapeutic agent for these diseases.
Propriétés
IUPAC Name |
4-(6-methylpyridine-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8-3-2-4-9(13-8)11(16)14-6-5-12-10(15)7-14/h2-4H,5-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJSFQWENSMQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7529012.png)




![2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B7529041.png)
![6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7529053.png)
![4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B7529060.png)
![6-tert-butyl-N-(1,1-dioxothiolan-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7529066.png)

![1-[2-(2-Fluorophenyl)ethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B7529075.png)

![3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7529092.png)
![5-(1-Chloroethyl)-11,11-dioxo-8,11lambda6-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529100.png)